N1,N5,N10,N14-Tetra-trans-p-coumaroylspermine
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Overview
Description
(2E,2'E)-N,N'-(butane-1,4-diyl)bis[3-(4-hydroxyphenyl)-N-(3-{[(2E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino}propyl)prop-2-enamide] is a hydroxycinnamic acid.
Scientific Research Applications
HIV-1 Protease Inhibition
N1,N5,N10,N14-Tetra-trans-p-coumaroylspermine has been identified for its inhibitory effects on HIV-1 protease. A study found that this compound, along with related amides synthesized from Artemisia caruifolia, exhibited more potent inhibition of HIV-1 protease compared to N1,N5,N10-tri-p-coumaroylspermidine (Ma, Nakamura, & Hattori, 2001).
NK1 Receptor Antagonism
This compound has been found in Matricaria chamomilla (German chamomile) and demonstrated antagonistic activity against the neurokinin-1 receptor. It potently suppressed calcium flux, indicating competitive inhibition of substance P binding to the receptor. This suggests potential applications in substance P/neurokinin-1 receptor-related diseases, including its effects on HER2-amplified breast cancer cell line proliferation (Park, Song, & Kim, 2017).
Antioxidant Activity
Isolated from Brazilian bee pollen, this compound exhibited significant antioxidant activities. It was among the compounds identified to have strong free radical-scavenging activity, highlighting its potential role in antioxidant therapies (Ohta et al., 2007).
Tachykinin NK1 Receptor Antagonist
This compound has been isolated as a novel and potent NK1 receptor antagonist from Matricaria chamomilla L. (chamomile). Its structure, a polyacylated spermine, makes it a unique NK1 receptor antagonist with a high affinity for the receptor. This discovery opens new avenues for potential treatments involving tachykinin NK1 receptor-related diseases (Yamamoto et al., 2002).
Properties
Molecular Formula |
C46H50N4O8 |
---|---|
Molecular Weight |
786.9 g/mol |
IUPAC Name |
(E)-3-(4-hydroxyphenyl)-N-[3-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-[4-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-[3-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]propyl]amino]butyl]amino]propyl]prop-2-enamide |
InChI |
InChI=1S/C46H50N4O8/c51-39-17-5-35(6-18-39)13-25-43(55)47-29-3-33-49(45(57)27-15-37-9-21-41(53)22-10-37)31-1-2-32-50(46(58)28-16-38-11-23-42(54)24-12-38)34-4-30-48-44(56)26-14-36-7-19-40(52)20-8-36/h5-28,51-54H,1-4,29-34H2,(H,47,55)(H,48,56)/b25-13+,26-14+,27-15+,28-16+ |
InChI Key |
KKJYIHSXTUGJLP-BRJCPHQQSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NCCCN(C(=O)/C=C/C2=CC=C(C=C2)O)CCCCN(C(=O)/C=C/C3=CC=C(C=C3)O)CCCNC(=O)/C=C/C4=CC=C(C=C4)O)O |
SMILES |
C1=CC(=CC=C1C=CC(=O)NCCCN(CCCCN(CCCNC(=O)C=CC2=CC=C(C=C2)O)C(=O)C=CC3=CC=C(C=C3)O)C(=O)C=CC4=CC=C(C=C4)O)O |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NCCCN(CCCCN(CCCNC(=O)C=CC2=CC=C(C=C2)O)C(=O)C=CC3=CC=C(C=C3)O)C(=O)C=CC4=CC=C(C=C4)O)O |
melting_point |
139-141°C |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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